
(2,6-Dinitrophenyl)methyl 4-methoxybenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Dinitrophenyl)methyl 4-methoxybenzene-1-sulfonate is an organic compound that features both nitro and sulfonate functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dinitrophenyl)methyl 4-methoxybenzene-1-sulfonate typically involves the reaction of 2,6-dinitrophenylmethanol with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(2,6-Dinitrophenyl)methyl 4-methoxybenzene-1-sulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Electrophilic Aromatic Substitution: The aromatic rings can undergo substitution reactions with electrophiles, although the presence of electron-withdrawing nitro groups can make this less favorable.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Electrophilic Aromatic Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Nucleophilic Substitution: Products such as (2,6-dinitrophenyl)methyl amines or thiols.
Reduction: Products like (2,6-diaminophenyl)methyl 4-methoxybenzene-1-sulfonate.
Electrophilic Aromatic Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
(2,6-Dinitrophenyl)methyl 4-methoxybenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for detecting nucleophiles in biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its ability to interact with biological molecules.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of (2,6-Dinitrophenyl)methyl 4-methoxybenzene-1-sulfonate involves its interaction with nucleophiles and electrophiles. The nitro groups act as electron-withdrawing groups, making the aromatic ring less reactive towards electrophiles but more susceptible to nucleophilic attack. The sulfonate group can be displaced by nucleophiles, leading to the formation of various substituted products. The compound’s reactivity is influenced by the electronic effects of the nitro and sulfonate groups, which dictate its behavior in different chemical environments.
類似化合物との比較
Similar Compounds
(2,4-Dinitrophenyl)methyl 4-methoxybenzene-1-sulfonate: Similar structure but with nitro groups at different positions.
(2,6-Dinitrophenyl)methyl 4-chlorobenzene-1-sulfonate: Similar structure but with a chlorine substituent instead of a methoxy group.
(2,6-Dinitrophenyl)methyl 4-methylbenzene-1-sulfonate: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
(2,6-Dinitrophenyl)methyl 4-methoxybenzene-1-sulfonate is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The presence of both nitro and sulfonate groups provides a balance of electron-withdrawing effects, making it a versatile compound for various chemical reactions and applications.
特性
CAS番号 |
123658-13-9 |
|---|---|
分子式 |
C14H12N2O8S |
分子量 |
368.32 g/mol |
IUPAC名 |
(2,6-dinitrophenyl)methyl 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C14H12N2O8S/c1-23-10-5-7-11(8-6-10)25(21,22)24-9-12-13(15(17)18)3-2-4-14(12)16(19)20/h2-8H,9H2,1H3 |
InChIキー |
OIXGRSAXFCZZNT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OCC2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



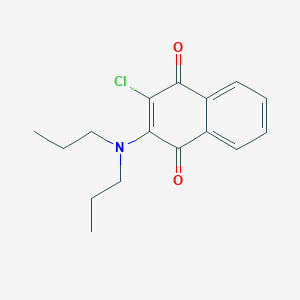

![Phenyl bis[2-(1-phenylethyl)phenyl] phosphate](/img/structure/B14291976.png)
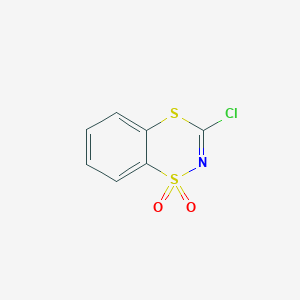
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methyl-](/img/structure/B14291988.png)
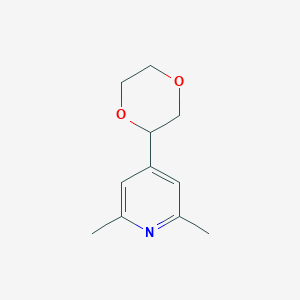
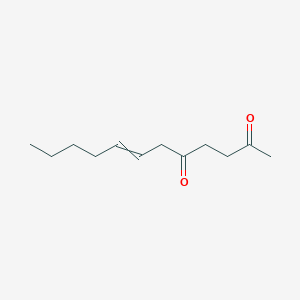
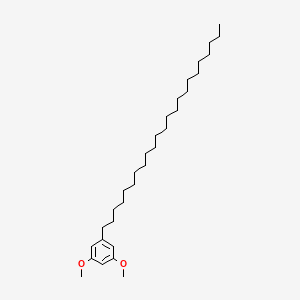

![[(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)methylidene]propanedinitrile](/img/structure/B14292016.png)

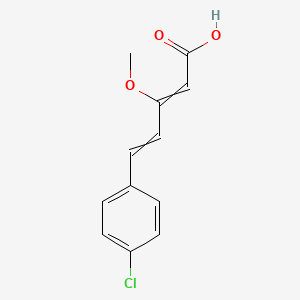
![Bis[4-(morpholin-4-yl)phenyl]methanone](/img/structure/B14292035.png)
